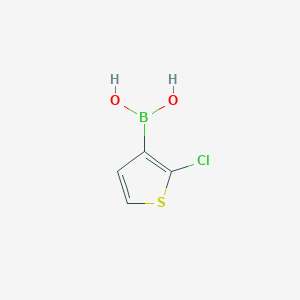

2-Chlorothiophene-3-boronic acid

Description

Contextualizing Thiophene-Boronic Acids in Organic Synthesis

Thiophene-boronic acids are a class of heterocyclic organoboron compounds that have garnered substantial interest in organic chemistry. Their utility primarily stems from their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.netlibretexts.org This reaction is a powerful and widely used method for forming carbon-carbon bonds, which are the fundamental linkages in the backbone of most organic molecules. harvard.eduacs.org

The Suzuki-Miyaura reaction offers several advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. harvard.edu Thiophene-containing compounds, in particular, are of great interest due to their presence in many pharmaceuticals, agrochemicals, and organic electronic materials. nih.govnih.gov The incorporation of a thiophene (B33073) moiety can significantly influence a molecule's biological activity and electronic properties.

However, the use of some heteroaromatic boronic acids can present challenges, such as instability and a tendency for protodeboronation (the loss of the boronic acid group). harvard.edu Despite these challenges, the development of advanced catalytic systems and reaction conditions continues to expand the utility of thiophene-boronic acids in synthesizing a diverse array of complex molecules. researchgate.net

Significance of 2-Chlorothiophene-3-boronic Acid as a Synthetic Building Block

This compound stands out as a particularly valuable building block due to the specific arrangement of its functional groups. The boronic acid at the 3-position and the chlorine atom at the 2-position of the thiophene ring provide two distinct reactive sites. This "ortho" relationship allows for the sequential and regioselective introduction of different molecular fragments, offering a high degree of control in the synthesis of complex architectures.

The presence of the chlorine atom is significant. While it can be retained in the final product to modulate its electronic properties, it can also serve as a handle for further functionalization through various cross-coupling reactions. This dual reactivity makes this compound a highly versatile intermediate.

Research has demonstrated the application of this compound and its derivatives in the synthesis of conjugated polymers. These materials are of great interest for their potential use in organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). rsc.orgmdpi.com The ability to precisely control the structure of the polymer backbone, facilitated by building blocks like this compound, is crucial for tuning their electronic and optical properties. researchgate.net For instance, it can be used in Suzuki polycondensation reactions to create high molecular weight thiophene-containing polymers. researchgate.netrsc.org

Furthermore, the thiophene nucleus is a key structural motif in many biologically active compounds. nih.gov The strategic placement of substituents on the thiophene ring, enabled by versatile building blocks like this compound, is a critical aspect of medicinal chemistry and drug discovery. nbinno.commdpi.com

Below are the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C4H4BClO2S |

| Molecular Weight | 162.41 g/mol . alfa-chemistry.com |

| IUPAC Name | (2-chlorothiophen-3-yl)boronic acid. nih.gov |

| CAS Number | 177734-82-6. nih.gov |

| Canonical SMILES | B(C1=C(SC=C1)Cl)(O)O. alfa-chemistry.com |

| InChI Key | JWVLMZZYJOJCTI-UHFFFAOYSA-N. nih.gov |

| Topological Polar Surface Area | 68.7 Ų. alfa-chemistry.com |

| Hydrogen Bond Donor Count | 2. alfa-chemistry.com |

| Hydrogen Bond Acceptor Count | 3. alfa-chemistry.com |

Properties

IUPAC Name |

(2-chlorothiophen-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BClO2S/c6-4-3(5(7)8)1-2-9-4/h1-2,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVLMZZYJOJCTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(SC=C1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625099 | |

| Record name | (2-Chlorothiophen-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177734-82-6 | |

| Record name | B-(2-Chloro-3-thienyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177734-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chlorothiophen-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chlorothiophene-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chlorothiophene 3 Boronic Acid

Established Synthetic Pathways for 2-Chlorothiophene-3-boronic Acid

Traditional methods for the synthesis of this compound primarily rely on the generation of a nucleophilic thiophene (B33073) species that can react with an electrophilic boron source. Halogen-metal exchange and direct borylation are two of the most prominent strategies in this regard.

Halogen-Metal Exchange and Borylation Strategies

Halogen-metal exchange is a robust and widely employed method for the preparation of organometallic reagents, which can then be trapped with a borylating agent to form the desired boronic acid. This strategy typically involves the reaction of a dihalogenated thiophene with a strong base, such as n-butyllithium, to selectively replace one of the halogen atoms with a metal, followed by the addition of a trialkyl borate (B1201080).

A common starting material for this approach is 2,3-dihalothiophene. The regioselectivity of the halogen-metal exchange is often directed by the nature of the halogens and the reaction conditions. For instance, the greater reactivity of bromine compared to chlorine in this exchange allows for the selective metallation at the 3-position of 3-bromo-2-chlorothiophene. The resulting lithiated intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield this compound. The use of cryogenic temperatures is crucial to control the reactivity of the organolithium species and prevent side reactions.

Table 1: Halogen-Metal Exchange and Borylation for this compound

| Starting Material | Reagents | Key Conditions | Product |

|---|

Direct Borylation Approaches

Direct C-H borylation has emerged as a powerful and atom-economical alternative to traditional methods that require pre-functionalized starting materials. This approach involves the direct conversion of a C-H bond on the thiophene ring into a C-B bond, typically catalyzed by a transition metal complex. Iridium- and rhodium-based catalysts are particularly effective for the borylation of heteroarenes.

The regioselectivity of direct C-H borylation on 2-chlorothiophene (B1346680) is a critical aspect. The electronic and steric properties of the chloro substituent, as well as the choice of catalyst and ligands, play a significant role in directing the borylation to the desired C3 position. While borylation of 2-substituted thiophenes often favors the C5 position due to steric hindrance, careful selection of reaction parameters can enhance selectivity for the C3 position. For instance, iridium catalysts bearing specific bipyridine or phosphine (B1218219) ligands have shown promise in controlling the regioselectivity of thiophene borylation. The reaction is typically carried out with a boron source such as bis(pinacolato)diboron (B136004) (B₂pin₂).

Advanced Synthetic Approaches and Process Optimization

In recent years, significant efforts have been directed towards developing more sustainable, efficient, and scalable methods for the synthesis of boronic acids, including this compound. These advanced approaches focus on green chemistry principles, flow chemistry applications, and the exploration of biocatalytic routes.

Development of Green Chemistry Methodologies for Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this involves the use of less hazardous solvents, minimizing waste, and improving energy efficiency. One approach is the use of alternative, more environmentally benign solvents to replace traditional volatile organic compounds. Furthermore, developing catalytic systems that operate under milder conditions and with higher efficiency contributes to the greenness of the synthesis. The development of metal-free direct C-H borylation methods, for example, would eliminate the need for precious metal catalysts and their associated environmental and economic costs.

Table 2: Green Chemistry Considerations in Boronic Acid Synthesis

| Green Chemistry Principle | Application in this compound Synthesis |

|---|---|

| Waste Prevention | Utilizing high-yield reactions like direct C-H borylation to minimize byproducts. |

| Atom Economy | Direct C-H borylation is inherently more atom-economical than halogen-metal exchange. |

| Less Hazardous Chemical Syntheses | Exploring the use of less toxic solvents and reagents. |

| Catalysis | Employing catalytic methods over stoichiometric reagents to reduce waste. |

Flow Chemistry Applications in this compound Production

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The synthesis of organometallic intermediates, such as the lithiated species in the halogen-metal exchange pathway, can be particularly hazardous on a large scale in batch reactors due to the highly exothermic nature of the reactions.

Flow reactors provide a safer environment for such transformations by maintaining small reaction volumes at any given time, thus allowing for better temperature control and reducing the risk of thermal runaways. The rapid mixing and precise control of residence time in flow systems can also lead to improved yields and selectivities. The halogen-metal exchange and subsequent borylation to produce boronic acids have been successfully implemented in continuous flow systems, demonstrating the potential for a safer and more efficient production of this compound. vanderbilt.edu

Chemoenzymatic and Biocatalytic Routes to Thiophene Boronic Acids

The application of enzymes and microorganisms in organic synthesis is a rapidly growing field, offering the potential for highly selective and environmentally friendly transformations. While the direct enzymatic synthesis of carbon-boron bonds is still an emerging area of research, biocatalysis offers intriguing possibilities for the synthesis of functionalized thiophenes.

One area of exploration is the use of microorganisms for the biodesulfurization of thiophenic compounds. organic-chemistry.orgresearchgate.net Although this process typically involves the cleavage of the carbon-sulfur bond, the enzymatic machinery involved could potentially be engineered or repurposed for the functionalization of the thiophene ring. For instance, enzymes could be developed to catalyze the regioselective hydroxylation or other modifications of the thiophene scaffold, which could then be chemically converted to the desired boronic acid. While direct biocatalytic C-H borylation is not yet a well-established method, the ongoing advancements in enzyme engineering and directed evolution hold promise for the future development of such chemoenzymatic routes to thiophene boronic acids. nih.gov

Precursor Synthesis and Functional Group Interconversions

The synthesis of this compound is fundamentally reliant on the strategic preparation of suitable precursors and the efficient execution of functional group interconversions. The primary precursor is typically a thiophene ring that is appropriately substituted to facilitate the introduction of both the chloro group at the 2-position and the boronic acid moiety at the 3-position. Methodologies often involve the initial synthesis of 2-chlorothiophene, followed by transformations to install the boronic acid group.

A common and direct route for the synthesis of the key precursor, 2-chlorothiophene, involves the chlorination of thiophene. One patented method utilizes hydrogen peroxide and hydrochloric acid, which offers a high-yield process applicable to large-scale production. google.com The reaction conditions are controlled to favor monochlorination at the desired position. google.com

The following table outlines the specifics of this synthetic method for 2-chlorothiophene.

Table 1. Synthesis of 2-Chlorothiophene

| Reactants | Reagents | Temperature | Reaction Time | Yield | Purity |

|---|

Data sourced from a patented synthetic method for 2-chlorothiophene. google.com

Once the 2-chlorothiophene precursor is obtained, the next critical step is the introduction of the boronic acid group at the 3-position. A prevalent strategy for this transformation is a functional group interconversion involving the creation of an organometallic intermediate from a halogenated precursor, which is then quenched with a borate ester. orgsyn.orggoogle.com

This process typically starts with a 2-chloro-3-halothiophene (e.g., 2-chloro-3-bromothiophene). The 3-halo substituent is converted into an organometallic species, such as a Grignard reagent or an organolithium compound. orgsyn.org For instance, the reaction of the 3-bromo derivative with magnesium turnings yields the corresponding Grignard reagent. orgsyn.org Alternatively, treatment with an organolithium reagent like n-butyllithium at low temperatures results in a lithium-halogen exchange, forming the 3-lithiated intermediate. google.com

This highly reactive organometallic intermediate is then reacted with a boron-containing electrophile, most commonly a trialkyl borate like trimethyl borate or triisopropyl borate. orgsyn.org The final step is the hydrolysis of the resulting boronate ester under acidic conditions to yield the target this compound. orgsyn.orggoogle.com

The general conditions for this type of boronic acid synthesis are summarized below.

Table 2. General Reaction Conditions for Aryl Boronic Acid Synthesis via Organometallic Intermediates

| Step | Reagents & Solvents | Temperature | Purpose |

|---|---|---|---|

| 1. Organometallic Formation | Aryl Halide, Magnesium or Lithium reagent, Anhydrous Ether or THF | Reflux (Grignard) or -100 to 0°C (Lithiation) | Generation of a nucleophilic aryl species. orgsyn.orggoogle.com |

| 2. Borylation | Trialkyl borate (e.g., Trimethyl borate), THF | 0°C to Room Temperature | Reaction with borate ester to form a C-B bond. orgsyn.org |

This table represents a generalized procedure modeled on established methods for synthesizing aryl boronic acids. orgsyn.orggoogle.com

These functional group interconversions are central to organic synthesis, allowing for the transformation of one reactive center into another. fiveable.me The conversion of a carbon-halogen bond to a carbon-boron bond is a powerful tool for creating versatile building blocks for further chemical synthesis, such as in cross-coupling reactions. fiveable.mesolubilityofthings.com

Applications of 2 Chlorothiophene 3 Boronic Acid in Organic Synthesis

Construction of Substituted Thiophene (B33073) Derivatives

The primary application of 2-chlorothiophene-3-boronic acid lies in its utility as a precursor for a variety of substituted thiophene derivatives. Through palladium-catalyzed cross-coupling, the boronic acid group facilitates the introduction of aryl, heteroaryl, or vinyl substituents at the C3 position, while the C2-chloro substituent provides an additional site for diversification.

The Suzuki-Miyaura reaction is the cornerstone method for elaborating this compound. This palladium-catalyzed reaction allows for the efficient coupling of the thiophene's C3 position with various organic halides and triflates. This strategy is particularly powerful for creating 3-aryl or 3-heteroaryl-2-chlorothiophenes, which are themselves valuable intermediates for further functionalization.

Research in the field of medicinal chemistry has demonstrated the utility of this compound in the synthesis of substituted pyrimidine (B1678525) compounds. In one notable application, this compound was coupled with various halo-substituted pyrimidines to generate intermediates for kinase inhibitors. These reactions typically proceed in high yields, showcasing the robustness of the Suzuki-Miyaura coupling for this specific substrate. The resulting 2-chloro-3-(pyrimidinyl)thiophene products serve as key platforms where the remaining chlorine atom can be displaced by amines or other nucleophiles in a subsequent step to build molecular complexity.

Below is a table summarizing representative Suzuki-Miyaura coupling reactions involving this compound.

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 2,4-dichloro-5-fluoropyrimidine | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 2-chloro-3-(2-chloro-5-fluoropyrimidin-4-yl)thiophene | 95 |

| 2,4-dichloro-5-methylpyrimidine | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 2-chloro-3-(2-chloro-5-methylpyrimidin-4-yl)thiophene | 88 |

| 4,6-dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 2-chloro-3-(6-chloropyrimidin-4-yl)thiophene | 92 |

| 2-bromo-4-methylpyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 2-chloro-3-(4-methylpyridin-2-yl)thiophene | 78 |

| 1-bromo-4-nitrobenzene | PdCl₂(dppf) | Cs₂CO₃ | DMF | 2-chloro-3-(4-nitrophenyl)thiophene | 85 |

This table is generated based on typical Suzuki-Miyaura reaction conditions and representative examples found in synthetic literature and patents. Yields are illustrative.

Beyond simple substitution, this compound is a strategic starting material for the synthesis of annulated thiophene systems, where the thiophene ring is fused to another heterocyclic or carbocyclic ring. These fused systems, such as thieno[3,2-b]thiophenes and thieno[3,2-b]pyridines, are prominent scaffolds in materials science and medicinal chemistry.

A common strategy involves an initial Suzuki-Miyaura coupling at the C3 position to install a substituent bearing a reactive functional group. This is followed by an intramolecular cyclization reaction that forms the new fused ring. For instance, coupling this compound with a suitably substituted ortho-haloaniline derivative can yield a 3-(2-aminophenyl)-2-chlorothiophene intermediate. Subsequent intramolecular cyclization, often palladium-catalyzed, can lead to the formation of a thieno[3,2-b]quinoline (B14758317) skeleton.

Alternatively, the boronic acid can be transformed into other functional groups that facilitate annulation. For example, conversion of the boronic acid to a thiol group, followed by reaction with an appropriate electrophile and subsequent cyclization, provides a pathway to various sulfur-containing fused heterocycles. While direct, one-pot annulations from this compound are not widely reported, its role as a precursor to key intermediates for these cyclizations is a valuable synthetic application.

Access to Diverse Heterocyclic Scaffolds

The reactivity profile of this compound allows chemists to venture beyond thiophene-centric structures and access a wide range of diverse heterocyclic scaffolds. The thiophene ring can serve as a central scaffold upon which other rings are built or as a component that is incorporated into larger, more complex systems.

While specific examples are not extensively documented in peer-reviewed literature, the structure of this compound makes it an ideal candidate for use in bridging strategies to create complex molecular architectures. Following an initial Suzuki-Miyaura coupling at the C3 position, the chlorine atom at C2 remains as a reactive handle for a second, distinct cross-coupling reaction (e.g., Suzuki, Stille, or Buchwald-Hartwig coupling).

This sequential, regioselective cross-coupling allows the thiophene unit to act as a central linker or "bridge" between two different molecular fragments (R¹ and R²), leading to the formation of complex, non-symmetrical biaryl or heteroaryl systems. This approach is highly valuable in constructing molecules for materials science, where precise control over the electronic properties of conjugated systems is crucial, and in medicinal chemistry for creating elaborate scaffolds for drug discovery. The ability to introduce two different substituents in a controlled manner is a key advantage offered by this building block.

The incorporation of thiophene units into macrocycles is a growing area of interest, particularly in the fields of supramolecular chemistry and drug discovery. Although direct application of this compound in macrocyclization is not yet a widely reported strategy, its potential is significant.

Advanced synthetic methods, such as intramolecular Suzuki-Miyaura cross-coupling, are powerful techniques for forming macrocyclic rings. A plausible, though not yet demonstrated, approach would involve coupling this compound with a long-chain molecule that contains a halide or triflate at one end and another functional group at the other. After the initial intermolecular coupling, the remaining chlorine atom on the thiophene ring could be used as a handle to perform a high-dilution, intramolecular Suzuki coupling with a boronic acid installed at the other end of the chain, thereby closing the ring to form a thiophene-containing macrocycle. This strategy would offer a novel route to macrocycles with constrained conformations and unique electronic properties.

Development of Advanced Synthetic Strategies

This compound is not only a building block for target molecules but also a tool in the development of advanced synthetic strategies. Its well-defined reactivity and dual functional handles make it an excellent substrate for testing and showcasing the utility of new catalytic systems and multi-step, one-pot reaction sequences.

The use of this compound in pharmaceutical patent literature highlights its role in late-stage functionalization strategies. In complex syntheses, it can be introduced towards the end of a reaction sequence to build a key structural motif, demonstrating the reliability and functional group tolerance of modern cross-coupling methods.

Furthermore, its structure is amenable to the design of tandem or domino reactions. A hypothetical one-pot process could involve an initial Suzuki-Miyaura coupling at the C3-boronic acid position, followed by the in-situ activation of the C2-chlorine bond for a second, different catalytic transformation, such as a C-N or C-S bond-forming reaction. Such sequences improve synthetic efficiency by reducing the number of purification steps, saving time and resources. While specific named reactions have not been developed using this substrate, its application in complex, multi-step syntheses underscores its importance in advancing the capabilities of modern organic chemistry.

Cascade and Tandem Reactions Utilizing this compound

A plausible, though not explicitly reported, cascade reaction involving this compound could be a tandem Suzuki-Heck reaction. In such a sequence, the boronic acid moiety would first participate in a palladium-catalyzed Suzuki coupling with a suitably functionalized aryl or vinyl halide. The resulting product, still bearing the chloro-substituent on the thiophene ring, could then undergo an intramolecular or intermolecular Heck reaction, leading to the formation of complex fused heterocyclic systems. For instance, if the coupling partner in the initial Suzuki reaction contained an appropriately positioned alkene, a subsequent intramolecular Heck cyclization could furnish a thieno-fused polycyclic scaffold.

Multicomponent Reactions Featuring Boronic Acid Reagents

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure, incorporating substantial portions of all the reactants. These reactions are celebrated for their high atom economy and their ability to generate diverse and complex molecules from simple precursors.

One of the most prominent MCRs involving boronic acids is the Petasis reaction, or borono-Mannich reaction. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of an amine and a carbonyl compound (often an aldehyde or ketone) to form an iminium ion, which is then attacked by the organic group of a boronic acid. mdpi.com This process leads to the formation of α-amino acids, substituted amines, and other valuable nitrogen-containing compounds. wikipedia.orgorganic-chemistry.org

The general applicability of the Petasis reaction suggests that this compound could, in principle, serve as the boronic acid component. This would involve reacting it with an amine and a carbonyl compound, such as glyoxylic acid, to potentially synthesize novel α-amino acids bearing the 2-chlorothiophen-3-yl moiety. Research has demonstrated the use of other thiophene-based boronic acids in Petasis reactions to create functionalized 2-aminothiophenes, highlighting the feasibility of this approach. nih.gov However, specific studies detailing the use of this compound in a Petasis reaction, including optimized conditions and product yields, are not found in the surveyed literature.

Another significant class of MCRs is the Ugi reaction, which typically involves an aldehyde, an amine, an isocyanide, and a carboxylic acid. While boronic acids are not canonical components of the classical Ugi reaction, variations and subsequent transformations can involve organoboron compounds.

Despite the synthetic potential, the current body of scientific literature accessible through extensive searches does not provide concrete, detailed examples of this compound participating in either cascade/tandem or multicomponent reactions. Further research in this specific area would be necessary to fully elucidate its capabilities in these advanced synthetic methodologies.

Utility in Medicinal Chemistry and Pharmaceutical Synthesis

Role as an Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

The primary application of 2-Chlorothiophene-3-boronic acid in the pharmaceutical industry is as an intermediate for the synthesis of APIs. evonik.comchemenu.com Boronic acids, in general, are highly valued for their role in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of drug molecules. nih.govchemrxiv.org

The thiophene (B33073) ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and cardiovascular agents. nih.govnih.gov this compound provides a direct route to introduce this important heterocyclic motif into potential drug candidates. The presence of the chlorine atom and the boronic acid group at specific positions on the thiophene ring allows for regioselective modifications, a critical aspect in optimizing the pharmacological profile of a compound. For instance, the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, frequently employs boronic acids like this compound to create complex molecular architectures. chemrxiv.org

Beyond the direct incorporation into final drug products, this compound is instrumental in the synthesis of more complex molecular scaffolds. nih.govmdpi.com These scaffolds serve as foundational structures that can be further elaborated to generate a multitude of derivatives for biological screening. The versatility of the boronic acid group allows for its conversion into various other functional groups, expanding its synthetic utility. nih.gov This adaptability makes it a key component in the multi-step synthesis of many pharmaceutical intermediates. evonik.com

Exploration in Drug Discovery Programs

The unique properties of this compound also make it a valuable tool in the early stages of drug discovery, particularly in the generation of compound libraries for screening and in detailed structure-activity relationship (SAR) studies.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for biological activity. cuanschutz.edubroadinstitute.orguthscsa.edu The generation of diverse chemical libraries is essential for the success of HTS campaigns. chemrxiv.org this compound, with its inherent reactivity and the desirable thiophene motif, is an excellent building block for creating such libraries. synblock.com Its ability to participate in robust and well-established chemical reactions allows for the efficient and systematic synthesis of a large number of structurally diverse compounds.

Once initial "hit" compounds are identified from HTS, the next step is to optimize their properties through SAR studies. This involves systematically modifying the structure of the hit compound to understand which parts of the molecule are essential for its biological activity and to improve its potency, selectivity, and pharmacokinetic properties. The specific substitution pattern of this compound allows medicinal chemists to precisely explore the chemical space around the thiophene core. By introducing different substituents at the positions of the chlorine and boronic acid groups, researchers can fine-tune the molecule's interaction with its biological target. nih.gov

Case Studies in Pharmaceutical Development

While specific drug development programs are often proprietary, the scientific literature provides examples of how thiophene boronic acids and related structures are utilized. For instance, the development of various kinase inhibitors and protease inhibitors has benefited from the use of boronic acid-containing fragments. nih.govmdpi.com The inherent ability of the boronic acid moiety to form reversible covalent bonds with serine residues in enzymes has been a key design element in certain classes of drugs. nih.gov Although direct public case studies for this compound are not extensively detailed, its role as a building block for pharmacologically active molecules is evident from its commercial availability and the numerous patents citing its use in the synthesis of novel compounds. nih.govpharmint.net

The development of drugs containing the thiophene moiety, such as the antiplatelet agent clopidogrel (B1663587) and the antipsychotic olanzapine, underscores the therapeutic importance of this heterocyclic system. nih.govdrugbank.com The synthetic strategies for many such compounds rely on versatile building blocks like this compound to efficiently construct the desired molecular framework.

Contributions to Materials Science

Precursor for Advanced Polymeric Materials

2-Chlorothiophene-3-boronic acid is a key monomer in the synthesis of novel polymeric materials. The presence of the boronic acid group makes it an ideal candidate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This reactivity is fundamental to the creation of long, conjugated polymer chains that are the backbone of many modern organic materials.

The synthesis of thiophene-based conjugated polymers frequently employs palladium-catalyzed cross-coupling reactions, with the Suzuki polycondensation being a prominent method. In this process, a boronic acid derivative, such as this compound, is reacted with a dihaloaromatic compound. The chlorine atom on the thiophene (B33073) ring can also participate in cross-coupling reactions, providing a pathway to create complex, multi-dimensional polymer architectures. The ability to use 2-halo-3-substituted thiophenes is crucial for producing regioregular polymers, where the side chains are arranged in a consistent, ordered manner along the polymer backbone. This regularity is essential for achieving desirable electronic properties. The polymerization process can be finely tuned by selecting appropriate catalysts and reaction conditions to control the molecular weight and dispersity of the resulting polymers.

Thiophene-based conjugated polymers, synthesized from precursors like this compound, are at the forefront of organic electronics and optoelectronics. Their conjugated systems of alternating single and double bonds allow for the delocalization of π-electrons, which is the basis for their semiconducting behavior. This property makes them suitable for a variety of applications, including:

Organic Field-Effect Transistors (OFETs): These polymers can act as the active semiconductor layer in OFETs, which are essential components of flexible displays, electronic paper, and sensors.

Conductive Polymers: Through a process called doping, the conductivity of these polymers can be increased by many orders of magnitude, enabling their use as transparent electrodes or as conductive inks for printed electronics.

Chemical Sensors: The electronic properties of these polymers can be modulated by the presence of certain chemical species, making them effective materials for chemical sensors.

The performance of these devices is highly dependent on the structure and purity of the polymer, underscoring the importance of high-quality starting materials like this compound.

Development of Functional Materials

The versatility of this compound extends to the development of specialized functional materials, particularly for light-emitting and light-harvesting applications. By carefully designing the polymer architecture, materials with tailored optical and electronic properties can be created.

Thiophene-based polymers are widely used in the emissive layer of OLEDs due to their high fluorescence quantum yields and tunable emission colors. The incorporation of monomers derived from this compound can influence the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for efficient charge injection and recombination, which leads to the emission of light. By copolymerizing with other aromatic units, the emission color can be shifted across the visible spectrum, from blue to red. The resulting polymers offer advantages such as solution processability, which allows for the fabrication of large-area and flexible OLED displays and lighting panels at a low cost.

In the realm of renewable energy, thiophene-based polymers are crucial components of organic photovoltaic (OPV) devices, or solar cells. These polymers typically function as the electron donor material in the active layer of the device, paired with a fullerene derivative or another n-type semiconductor as the electron acceptor. The design of these polymers aims to achieve broad absorption of the solar spectrum and efficient charge separation and transport. Thienothiophene-based copolymers, for instance, have demonstrated high power conversion efficiencies (PCE). The strategic use of monomers like this compound allows for the synthesis of polymers with optimized energy levels and morphology, which are key factors in maximizing the performance of OPV devices.

| Device Type | Role of Thiophene-Based Polymer | Key Polymer Characteristics |

| OLED | Emissive Layer | High Fluorescence, Tunable Band Gap, Good Film-Forming Properties |

| OPV | Electron Donor | Broad Solar Absorption, High Hole Mobility, Appropriate Energy Levels |

Role in Supramolecular Chemistry and Self-Assembly

Beyond polymerization, the boronic acid group of this compound plays a significant role in supramolecular chemistry and self-assembly. Boronic acids are known to form reversible covalent bonds with diols, a reaction that can be used to construct complex, organized architectures. This dynamic covalent functionality allows for the creation of systems that can self-correct and respond to external stimuli, such as changes in pH.

This property enables the use of boronic acid-containing molecules as building blocks for:

Macrocycles and Cages: The directional nature of the boronic acid-diol interaction can be harnessed to direct the self-assembly of discrete molecular containers.

Supramolecular Polymers: Chains of molecules can be linked together through reversible boronic ester bonds, leading to materials that can be assembled and disassembled on demand.

Sensors: The interaction of the boronic acid group with saccharides (which are rich in diol functionalities) can be coupled with a change in an optical signal, forming the basis of sensors for sugars.

The thiophene unit itself can participate in non-covalent interactions, such as π-π stacking, which can further guide the self-assembly process. The combination of the reactive boronic acid group and the electronically active thiophene ring in this compound makes it a powerful tool for designing intricate and functional supramolecular systems. capes.gov.br

Analytical and Computational Approaches

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable tools for the detailed analysis of 2-chlorothiophene-3-boronic acid. Techniques such as Nuclear Magnetic Resonance (NMR), mass spectrometry, and vibrational spectroscopy each provide unique and complementary information about the molecule's structure, composition, and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of organic compounds like this compound. omicsonline.orgmmu.ac.ukethernet.edu.etresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.

For this compound, ¹H NMR and ¹³C NMR are the most commonly employed techniques. In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the proton signals reveal the arrangement of hydrogen atoms on the thiophene (B33073) ring. For instance, the protons on the thiophene ring of a related compound, 3-chlorothiophene, show distinct signals with specific coupling constants that help identify their relative positions. chemicalbook.com Similarly, in this compound, the two protons on the thiophene ring would be expected to exhibit characteristic shifts and coupling.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound, including those in the thiophene ring and the carbon atom bonded to the boronic acid group, will produce a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used for more complex structural assignments. These experiments reveal correlations between different nuclei, helping to definitively piece together the molecular structure. omicsonline.orgresearchgate.net For example, an HSQC spectrum would show correlations between directly bonded protons and carbons, while an HMBC spectrum would reveal longer-range couplings between protons and carbons, further confirming the connectivity of the thiophene ring and the boronic acid moiety.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H (Thiophene Ring) | 7.0 - 7.5 | Doublet | J ≈ 5 |

| ¹H (Thiophene Ring) | 7.3 - 7.8 | Doublet | J ≈ 5 |

| ¹³C (C-Cl) | 125 - 135 | Singlet | - |

| ¹³C (C-B) | 130 - 140 | Singlet | - |

| ¹³C (CH) | 120 - 130 | Singlet | - |

| ¹³C (CH) | 125 - 135 | Singlet | - |

| ¹¹B | 25 - 35 | Broad Singlet | - |

Note: The predicted values are approximate and can vary based on the solvent and other experimental conditions.

Mass Spectrometry Techniques in Reaction Monitoring

Mass spectrometry (MS) is a vital analytical tool for monitoring the progress of chemical reactions involving this compound. purdue.edursc.org It provides information about the molecular weight of the reactants, products, and any intermediates, allowing for real-time or near real-time analysis of the reaction mixture. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful. rsc.orgscirp.org

In the context of reactions such as Suzuki-Miyaura cross-coupling, where this compound is a common reagent, MS can be used to track the consumption of the starting material and the formation of the desired product. purdue.edu By taking small aliquots from the reaction at different time points and analyzing them by MS, chemists can determine the reaction's kinetics and optimize conditions for yield and efficiency.

LC-MS is particularly well-suited for monitoring reactions in solution. rsc.orgscirp.orglcms.cz The liquid chromatograph separates the components of the reaction mixture, which are then introduced into the mass spectrometer for detection. This allows for the clear identification of each species present, even in complex mixtures. High-resolution mass spectrometry can provide exact mass measurements, which helps in confirming the elemental composition of the products and byproducts.

The ionization method used in MS is also a critical consideration. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of relatively non-volatile and thermally labile molecules like boronic acids and their derivatives without significant fragmentation. rsc.org

Table 2: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C4H4BClO2S | uni.lunih.govsynblock.comalfa-chemistry.com |

| Molecular Weight | 162.41 g/mol | nih.govalfa-chemistry.com |

| Monoisotopic Mass | 161.9713584 Da | nih.gov |

| InChIKey | JWVLMZZYJOJCTI-UHFFFAOYSA-N | uni.lunih.govalfa-chemistry.com |

Vibrational Spectroscopy for Bonding Analysis

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various bonds present. For the thiophene ring, one would expect to see C-H stretching vibrations typically in the range of 3100-3000 cm⁻¹. iosrjournals.org The C-C stretching vibrations within the ring appear at lower frequencies, generally between 1550 and 1350 cm⁻¹. iosrjournals.org The C-S stretching vibration of the thiophene ring is usually found in the region of 850-600 cm⁻¹. iosrjournals.org

The boronic acid functional group (-B(OH)₂) also has distinct vibrational modes. A broad O-H stretching band is expected in the high-frequency region of the spectrum, typically around 3300 cm⁻¹, due to hydrogen bonding. The B-O stretching vibrations are usually observed in the 1380-1310 cm⁻¹ range, and the C-B stretching vibration can be found around 1100 cm⁻¹.

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman is better for non-polar bonds. Therefore, the C-C and C-S bonds of the thiophene ring may show strong signals in the Raman spectrum.

By analyzing the positions, intensities, and shapes of the peaks in both the FTIR and Raman spectra, a detailed picture of the bonding within this compound can be constructed. These spectra can also be used to identify the compound and assess its purity.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H Stretch (Boronic Acid) | 3400 - 3200 (broad) |

| C-H Stretch (Thiophene) | 3120 - 3080 |

| B-O Stretch | 1380 - 1310 |

| C=C Stretch (Thiophene) | 1550 - 1400 |

| C-Cl Stretch | 800 - 600 |

| C-S Stretch (Thiophene) | 850 - 600 |

Crystallographic Studies of this compound and Its Derivatives

These studies reveal that boronic acids often form dimeric or trimeric structures in the solid state through hydrogen bonding between the hydroxyl groups of the boronic acid moieties. In the case of this compound, it is likely that the molecules would arrange in a similar fashion, forming extended networks held together by these strong intermolecular interactions.

Crystallographic data for derivatives of this compound, such as its pinacol (B44631) ester, would also be highly informative. sigmaaldrich.com These derivatives are often more amenable to crystallization and their structures can provide a close approximation of the parent boronic acid's geometry.

Computational Chemistry and Theoretical Modeling

Computational chemistry provides a powerful theoretical framework to complement experimental findings and to predict the properties of molecules like this compound. arabjchem.orgmdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. iosrjournals.orgmdpi.com DFT calculations can be used to optimize the geometry of this compound, providing theoretical bond lengths and angles that can be compared with experimental data from crystallographic studies.

Furthermore, DFT allows for the calculation of various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO energy gap is a particularly important parameter as it relates to the molecule's reactivity and its potential use in electronic applications. arabjchem.org

The calculated vibrational frequencies from DFT can be compared with experimental FTIR and Raman spectra to aid in the assignment of vibrational modes. iosrjournals.org Similarly, calculated NMR chemical shifts can be correlated with experimental spectra to confirm structural assignments. escholarship.org These theoretical models provide a deeper understanding of the molecule's intrinsic properties and can guide the design of new derivatives with tailored characteristics.

Table 4: Calculated Properties of Thiophene Derivatives from DFT

| Property | Calculated Value Range |

| HOMO Energy | -6.0 to -7.0 eV |

| LUMO Energy | -1.5 to -2.5 eV |

| HOMO-LUMO Gap | 4.0 to 5.0 eV |

| Dipole Moment | 2.0 to 4.0 Debye |

Note: These values are illustrative and based on calculations for related thiophene derivatives. The actual values for this compound may vary.

Molecular Dynamics Simulations of Reaction Pathways

While specific molecular dynamics (MD) simulations focusing exclusively on the reaction pathways of this compound are not extensively documented in publicly available literature, the principles of this computational technique can be applied to understand its chemical behavior. MD simulations model the movement of atoms and molecules over time, providing insights into reaction mechanisms, transition states, and product formation that may not be apparent from static calculations alone.

In the context of this compound, MD simulations could be instrumental in elucidating the intricate steps of reactions it commonly participates in, such as the Suzuki-Miyaura coupling. These simulations can map out the potential energy surface of a reaction, identifying the most energetically favorable pathways. For instance, a simulation could track the trajectory of reactants, revealing the formation and breaking of bonds as the boronic acid couples with an aryl halide in the presence of a palladium catalyst.

Recent advancements in computational chemistry have highlighted the existence of "dynamically hidden reaction paths" that are not predictable by simply looking at the lowest energy pathway on a potential energy surface. nih.gov On-the-fly MD simulations, where electronic structure calculations are performed at each step of the dynamics, can uncover these complex routes. nih.gov Such studies have shown that a non-statistical distribution of energy at a transition state can prevent a reaction from following certain paths, even if they appear energetically feasible. nih.gov This underscores the importance of dynamics in dictating the final products of a chemical reaction. nih.gov

For this compound, this could mean that under certain experimental conditions, unexpected products might be formed due to these dynamic effects. MD simulations can help predict and explain these outcomes, offering a more complete picture than what is available from experimental observations or static theoretical calculations alone. nih.gov

Prediction of Reactivity and Selectivity

The reactivity and selectivity of this compound in chemical reactions are governed by the electronic and steric properties of the thiophene ring and the boronic acid group. Computational methods play a crucial role in predicting how these factors will influence the outcome of a reaction.

Reactivity: The electron-withdrawing nature of the chlorine atom and the boronic acid group deactivates the thiophene ring towards electrophilic substitution. Conversely, these groups also influence the acidity of the boronic acid and its transmetalation rate in cross-coupling reactions. Computational tools can quantify these effects. For example, calculating the electrostatic potential surface can visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic or electrophilic attack.

Selectivity: In reactions where multiple products are possible, predicting the selectivity is key. For instance, in cross-coupling reactions, the regioselectivity (which position on the thiophene ring reacts) and chemoselectivity (which functional group reacts if others are present) are critical.

Quantum chemical calculations can be used to determine the energies of different possible transition states. The transition state with the lowest energy will correspond to the major product, thus predicting the selectivity of the reaction. For this compound, this would involve comparing the activation energies for coupling at different positions or with different partners.

Predicted properties such as the collision cross section (CCS) can also offer insights into the molecule's behavior in the gas phase, which is relevant for mass spectrometry analysis. The predicted CCS values for various adducts of this compound have been calculated, providing a reference for experimental identification. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 162.97864 | 126.9 |

| [M+Na]+ | 184.96058 | 136.7 |

| [M-H]- | 160.96408 | 128.9 |

| [M+NH4]+ | 180.00518 | 149.7 |

| [M+K]+ | 200.93452 | 132.9 |

| [M+H-H2O]+ | 144.96862 | 123.9 |

| [M+HCOO]- | 206.96956 | 140.1 |

| [M+CH3COO]- | 220.98521 | 167.3 |

| [M+Na-2H]- | 182.94603 | 128.5 |

| [M]+ | 161.97081 | 128.9 |

| [M]- | 161.97191 | 128.9 |

| Data sourced from PubChem. uni.lu |

By combining these computational approaches, a detailed understanding of the reactivity and selectivity of this compound can be achieved, guiding its application in organic synthesis.

Future Research Directions and Challenges

Emerging Methodologies for Thiophene (B33073) Boronic Acid Transformations

The transformation of thiophene boronic acids, including 2-chlorothiophene-3-boronic acid, is a cornerstone of modern organic synthesis, primarily through the Suzuki-Miyaura cross-coupling reaction. nih.govlibretexts.org This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules like biaryls, conjugated dienes, and styrenes. nih.govlibretexts.org The general mechanism involves the oxidative addition of a halide to a palladium(0) catalyst, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product. libretexts.org

Recent advancements have focused on expanding the scope and efficiency of these transformations. The development of highly active palladium catalysts and new ligands has been a significant area of research. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the catalytic activity for Suzuki couplings. organic-chemistry.org Furthermore, methods are being developed to utilize boronic esters and organotrifluoroborates as alternatives to boronic acids, which can offer advantages in terms of stability and reactivity. organic-chemistry.orgharvard.edu Aryltrifluoroborates, for example, are noted for being more robust and less susceptible to protodeboronation compared to their boronic acid counterparts. harvard.edu

Emerging methodologies also include the development of one-pot synthesis protocols. For example, a two-step, one-pot palladium-catalyzed borylation/Suzuki cross-coupling reaction utilizing bis-boronic acid has been demonstrated. organic-chemistry.org Additionally, novel catalytic systems are being explored, such as the use of gold nanoparticles as catalysts for Suzuki-Miyaura reactions in water. organic-chemistry.org The exploration of different coupling partners, beyond the traditional aryl and vinyl halides, is also an active area of research, with studies on the use of sulfonyl fluorides as electrophilic partners. nih.gov

A significant challenge in this area is the development of stereospecific cross-coupling reactions, particularly for Csp³-hybridized boronic acids, to control the three-dimensional structure of the products. researchgate.net While progress has been made, achieving perfect stereoretention remains a key goal. researchgate.net

Expanding the Scope of Cross-Coupling Partners and Reaction Conditions

The versatility of the Suzuki-Miyaura cross-coupling reaction is heavily dependent on the range of compatible coupling partners and the mildness of the reaction conditions. nih.gov Research in this area is focused on expanding the scope of both the nucleophilic boronic acid component and the electrophilic partner. While aryl and vinyl halides are the most common electrophiles, recent studies have explored the use of other functional groups, such as triflates and even carboxylic acid derivatives. organic-chemistry.orgnih.gov

The development of new catalyst systems is crucial for expanding the substrate scope. For example, specific palladium-phosphine complexes have been shown to be effective for the coupling of a wide range of aryl and vinyl halides, including chlorides, at room temperature. organic-chemistry.org The use of N-heterocyclic carbene (NHC) palladacycles as precatalysts has also shown promise for the coupling of deactivated aryl and alkyl substrates. organic-chemistry.org

Anhydrous reaction conditions are also being explored to overcome challenges associated with certain substrates. For instance, the use of neopentyl heteroarylboronic esters with a soluble base under anhydrous conditions has been shown to be effective for challenging heteroaryl-heteroaryl couplings. nih.gov The addition of trimethyl borate (B1201080) in these reactions can enhance rates by solubilizing boronate complexes and preventing catalyst poisoning. nih.gov

A significant challenge is the development of general and robust methods that are tolerant of a wide variety of functional groups. nih.gov This is particularly important for the late-stage functionalization of complex molecules, a common strategy in drug discovery. Furthermore, expanding the coupling to include C(sp³)-hybridized boronic acids with high stereocontrol remains a formidable challenge. researchgate.net

Rational Design of Next-Generation Thiophene-Based Materials and Bioactive Molecules

The unique electronic and structural properties of the thiophene ring make it a valuable component in the design of advanced materials and bioactive molecules. This compound serves as a key building block in this endeavor, allowing for the introduction of the thiophene motif into larger molecular architectures.

In materials science, thiophene-based compounds are of interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and conducting polymers. nih.govresearchgate.net The rational design of these materials involves tuning their electronic properties, such as the band gap and charge carrier mobility, through chemical modification. researchgate.net For example, the synthesis of thieno[3,2-b]thiophene (B52689) derivatives has been shown to yield promising p-type organic semiconductors. researchgate.net Covalent organic frameworks (COFs) based on thiophene boronic acids are also being explored for their potential in electronic applications. nih.gov

In medicinal chemistry, the incorporation of a thiophene ring can significantly impact the biological activity of a molecule. Boronic acids themselves are recognized as important pharmacophores, with some exhibiting antimicrobial and antiparasitic properties. nih.gov The ability of boronic acids to form reversible covalent bonds is a key feature that can be exploited in the design of targeted therapies. nih.gov For instance, boronic acid-containing molecules can be designed to respond to specific biological stimuli, such as changes in pH or the concentration of reactive oxygen species (ROS), which are often associated with disease states. nih.gov

The primary challenge in this area is the predictive design of molecules with desired properties. A deeper understanding of the structure-property relationships in thiophene-based systems is needed to guide the design of new materials and drugs. For materials, achieving long-term stability and processability are key hurdles. For bioactive molecules, optimizing the pharmacokinetic and pharmacodynamic profiles while minimizing off-target effects remains a complex task.

Q & A

Q. How can researchers exploit the thiophene ring’s π-conjugation in this compound for optoelectronic material design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.